molecular formula C9H9BClF4NO B1586101 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate CAS No. 63212-53-3

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate

Cat. No.: B1586101
CAS No.: 63212-53-3
M. Wt: 269.43 g/mol
InChI Key: MLQZANYFUYLJRK-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is an organic compound with the molecular formula C9H9BClF4NO. It is a white to almost white powder or crystalline solid. This compound is known for its reactivity and is used in various chemical transformations, particularly in the synthesis of alkyl chlorides from alcohols .

Preparation Methods

The synthesis of 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate typically involves the reaction of 2-chloro-3-ethylbenzoxazole with tetrafluoroboric acid. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate is known to undergo several types of chemical reactions:

    Substitution Reactions: It reacts with alcohols in the presence of tetraethylammonium chloride to form alkyl chlorides.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.

    Common Reagents and Conditions: Tetraethylammonium chloride is a common reagent used in substitution reactions with this compound.

Scientific Research Applications

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate has several applications in scientific research:

Comparison with Similar Compounds

2-Chloro-3-ethylbenzoxazolium tetrafluoroborate can be compared with other benzoxazolium salts, such as:

The uniqueness of this compound lies in its specific combination of chlorine and ethyl groups, which confer distinct reactivity and applications in organic synthesis.

Properties

IUPAC Name

2-chloro-3-ethyl-1,3-benzoxazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClNO.BF4/c1-2-11-7-5-3-4-6-8(7)12-9(11)10;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZANYFUYLJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=C(OC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212578
Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
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Molecular Weight

269.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63212-53-3
Record name Benzoxazolium, 2-chloro-3-ethyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63212-53-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
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Record name 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
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Record name 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure and molecular formula of 2-chloro-3-ethylbenzoxazolium tetrafluoroborate?

A1: this compound has the molecular formula C9H9BClF4NO and a molecular weight of 269.44 g/mol []. Its structure consists of a benzoxazolium ring system with a chlorine atom at the 2-position and an ethyl group at the 3-position. The counterion is tetrafluoroborate (BF4-).

Q2: What are the typical reaction conditions for utilizing this compound?

A2: This reagent is typically used in the presence of a base, such as triethylamine, and often requires the addition of tetraethylammonium chloride. Reactions are generally carried out at room temperature in solvents like dichloromethane or chloroform [].

Q3: How does this compound facilitate the synthesis of isocyanides from formamides?

A3: The reagent reacts with formamides under mild, neutral conditions to afford isocyanides in good yields []. While the exact mechanism is not fully elucidated in the provided research, it likely involves the formation of an intermediate activated by the benzoxazolium ring, which then undergoes dehydration to yield the isocyanide.

Q4: Can this compound be used to synthesize chlorinated compounds?

A4: Yes, it has proven effective in several chlorination reactions. For example, it converts alcohols to alkyl chlorides with high yields [, ], transforms 1,2-epoxides to 1,2-dichloroalkanes stereospecifically [], and facilitates the synthesis of α-chloronitriles from cyanohydrins [].

Q5: What other functional group transformations can be achieved using this reagent?

A5: Beyond its use in chlorination and isocyanide synthesis, this compound enables the preparation of ketones from α-hydroxy carboxylic acids via decarbonylation []. It can also convert aryl ketones to alkynes in the presence of triethylamine [].

Q6: The reagent has been used in nucleoside synthesis. Could you elaborate on this application?

A6: This reagent offers a novel approach for synthesizing trans-nucleosides from 1-hydroxysugars and heterocycles under mild conditions []. This method offers advantages over traditional approaches and expands the toolbox for nucleoside synthesis.

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